molecular formula C11H7NS B11907443 Naphtho[2,3-d]thiazole CAS No. 269-24-9

Naphtho[2,3-d]thiazole

Cat. No.: B11907443
CAS No.: 269-24-9
M. Wt: 185.25 g/mol
InChI Key: HJLDPBXWNCCXGM-UHFFFAOYSA-N
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Description

Naphtho[2,3-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphtho[2,3-d]thiazole can be synthesized through various methods. One common approach involves the reaction of 2-(methylsulfinyl)this compound-4,9-dione with different amines, such as benzylamine, morpholine, thiomorpholine, piperidine, and 4-methylpiperazine. These reactions typically yield tricyclic this compound-4,9-dione compounds in moderate-to-good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis often involves scalable reactions using readily available starting materials and reagents, ensuring that the process can be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include amines such as benzylamine, morpholine, thiomorpholine, piperidine, and 4-methylpiperazine. Reaction conditions often involve moderate temperatures and the use of solvents like acetic acid .

Major Products

The major products formed from these reactions are tricyclic this compound-4,9-dione derivatives, which exhibit unique photophysical properties and antimicrobial activities .

Mechanism of Action

The antimicrobial activity of naphtho[2,3-d]thiazole derivatives, such as 2-(piperazin-1-yl)this compound-4,9-dione, is primarily due to their ability to inhibit DNA gyrase. This enzyme is crucial for bacterial DNA replication, and its inhibition leads to cell disruption and death . The compound is taken up by microbial cells, resulting in hollowed-out bacterial cytoplasms without disintegration of the bacterial membrane .

Properties

CAS No.

269-24-9

Molecular Formula

C11H7NS

Molecular Weight

185.25 g/mol

IUPAC Name

benzo[f][1,3]benzothiazole

InChI

InChI=1S/C11H7NS/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-7H

InChI Key

HJLDPBXWNCCXGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=CS3

Origin of Product

United States

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